molecular formula C10H11Cl2NO2 B8446637 Ethyl (4-amino-2,5-dichlorophenyl)acetate

Ethyl (4-amino-2,5-dichlorophenyl)acetate

Cat. No. B8446637
M. Wt: 248.10 g/mol
InChI Key: NXPBWABMMYNYQL-UHFFFAOYSA-N
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Patent
US07345179B2

Procedure details

To the ethyl (4-amino-2,5-dichlorophenyl)acetate (14) (4.36 g, 17.57 mmol) were added ethanol (30 ml) and 1N NaOH (35 ml), and the mixture was stirred at room temperature for 1 hour. After adding water (30 ml) to the reaction mixture, the reaction mixture was concentrated to about half the volume under reduced pressure. To this concentrate, 1N HCl (36 ml) was added under cooling, and the precipitated crystals were collected by filtration under reduced pressure. After washing the crystals with water, the crystals were air-dried. The resulting crude crystals were dissolved in ethyl acetate:chloroform:methanol (5:5:2, v/v/v, 120 ml), and the solution was filtered under reduced pressure. The filtrate was concentrated under pressure. The precipitated crystals were washed with hexane, and dried under reduced pressure to give (4-amino-2,5-dichlorophenyl)acetic acid (20) (3.69 g, 96%) as fine prism crystals.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH2:9][C:10]([O:12]CC)=[O:11])=[C:4]([Cl:15])[CH:3]=1.C(O)C.[OH-].[Na+]>O>[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([CH2:9][C:10]([OH:12])=[O:11])=[C:4]([Cl:15])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
NC1=CC(=C(C=C1Cl)CC(=O)OCC)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to about half the volume under reduced pressure
ADDITION
Type
ADDITION
Details
To this concentrate, 1N HCl (36 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration under reduced pressure
WASH
Type
WASH
Details
After washing the crystals with water
CUSTOM
Type
CUSTOM
Details
the crystals were air-dried
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude crystals were dissolved in ethyl acetate:chloroform:methanol (5:5:2, v/v/v, 120 ml)
FILTRATION
Type
FILTRATION
Details
the solution was filtered under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under pressure
WASH
Type
WASH
Details
The precipitated crystals were washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1Cl)CC(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.69 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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